molecular formula C9H7N7O12 B14657780 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline CAS No. 51625-34-4

2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline

Cat. No.: B14657780
CAS No.: 51625-34-4
M. Wt: 405.19 g/mol
InChI Key: COGBUERKFLIJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline is a highly nitrated aromatic compound. It is known for its explosive properties due to the presence of multiple nitro groups. This compound is part of a class of chemicals that are used in various applications, including explosives and propellants.

Preparation Methods

The synthesis of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline typically involves nitration reactions. The process begins with the nitration of aniline to form 2,4,6-trinitroaniline. This intermediate is then further reacted with 3,3,3-trinitropropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to prevent unwanted side reactions and ensure safety .

Chemical Reactions Analysis

2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline undergoes various chemical reactions, primarily due to its highly nitrated nature. Some of the common reactions include:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, leading to the formation of amines and other reduced products.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions, often involving nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline involves the release of a large amount of energy upon detonation. The nitro groups in the compound undergo rapid decomposition, releasing gases like nitrogen and carbon dioxide, which contribute to the explosive force. In biological systems, the compound’s derivatives can induce apoptosis in cancer cells by affecting the expression of proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

51625-34-4

Molecular Formula

C9H7N7O12

Molecular Weight

405.19 g/mol

IUPAC Name

2,4,6-trinitro-N-(3,3,3-trinitropropyl)aniline

InChI

InChI=1S/C9H7N7O12/c17-11(18)5-3-6(12(19)20)8(7(4-5)13(21)22)10-2-1-9(14(23)24,15(25)26)16(27)28/h3-4,10H,1-2H2

InChI Key

COGBUERKFLIJOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.